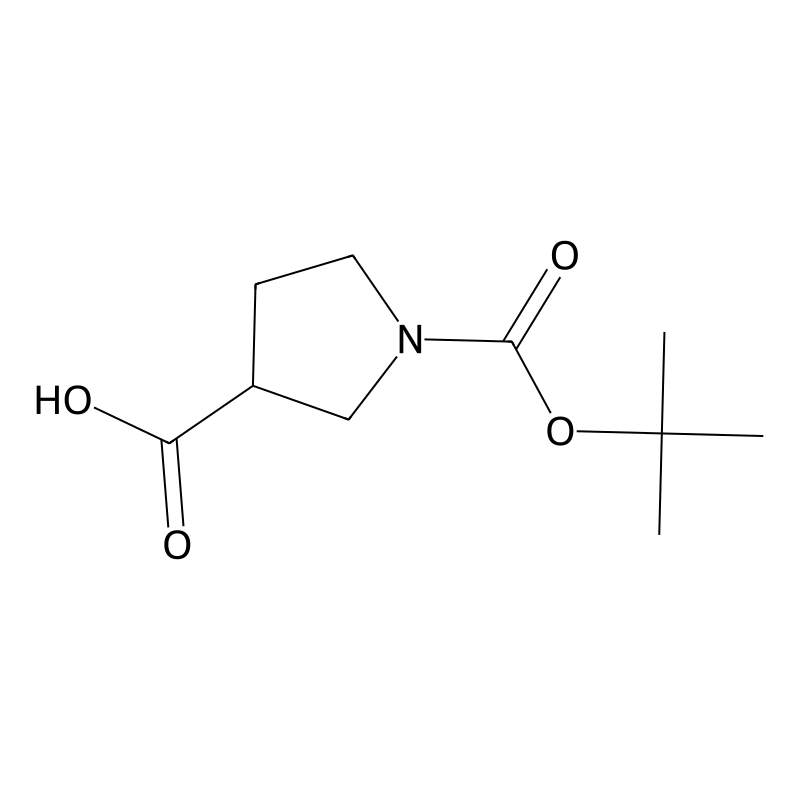

1-Boc-pyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Boc-pyrrolidine-3-carboxylic acid, also known as 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, is a chemical compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid functional group, making it a valuable intermediate in organic synthesis and pharmaceutical development. Its structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)N1CCC@@HC(=O)O .

1-Boc-pyrrolidine-3-carboxylic acid itself does not possess a specific mechanism of action. Its primary function is as a protected building block for the synthesis of more complex molecules, particularly peptides. The Boc group guides the reaction pathway by allowing selective modification at desired sites within the molecule.

Organic Synthesis:

- Building Block for Peptides and Proteins: 1-Boc-pyrrolidine-3-carboxylic acid is a valuable building block for the synthesis of peptides and proteins due to the presence of the protected amine group ("Boc") and the carboxylic acid group. The amine group can be selectively deprotected under controlled conditions to allow for further coupling reactions with other amino acids, ultimately leading to the formation of complex peptide structures. [Source: Merck ]

Medicinal Chemistry:

- Drug Discovery and Development: 1-Boc-pyrrolidine-3-carboxylic acid can serve as a starting material for the synthesis of various drug candidates. Its structural features can be modified to create new compounds with potential therapeutic properties. Researchers can explore the biological activity of these synthesized compounds against various targets relevant to different diseases. [Source: American Chemical Society ]

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form pyrrolidine derivatives.

- Amide Formation: The carboxylic acid can react with amines to produce amides, which are significant in medicinal chemistry.

These reactions highlight its utility in synthesizing more complex molecules for various applications.

Several methods exist for synthesizing 1-Boc-pyrrolidine-3-carboxylic acid:

- Boc Protection of Pyrrolidine: The initial step involves the protection of pyrrolidine using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Carboxylation: The protected pyrrolidine can then be carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity.

These methods are essential for producing the compound for research and industrial applications.

1-Boc-pyrrolidine-3-carboxylic acid finds applications primarily in:

- Organic Synthesis: As an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Peptide Synthesis: Used in the preparation of peptide derivatives due to its ability to form stable linkages.

- Research: Employed in studies exploring new drug candidates and biological mechanisms.

Its versatility makes it a valuable compound in both academic and industrial settings.

Interaction studies involving 1-Boc-pyrrolidine-3-carboxylic acid have primarily focused on its role as a building block in larger molecular frameworks. While specific interaction studies are scarce, its ability to form derivatives suggests potential interactions with various enzymes and receptors, which could be explored further in medicinal chemistry research.

Several compounds share structural similarities with 1-Boc-pyrrolidine-3-carboxylic acid, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Pyrrolidinecarboxylic Acid | Pyrrolidine ring with a carboxylic acid group | Lacks the tert-butoxycarbonyl protection |

| N-Boc-proline | Similar Boc protection but with a different ring | Contains a five-membered ring (proline) |

| 4-Pyrrolidinone | Pyrrolidine derivative without carboxylic acid | Functions as a lactam, altering reactivity |

These compounds are often compared based on their reactivity, stability, and applications in synthesis. The presence of the tert-butoxycarbonyl group in 1-Boc-pyrrolidine-3-carboxylic acid enhances its stability and makes it particularly useful for selective reactions.

Traditional Synthesis Approaches

Glycine-Acrylonitrile Cyclization Routes

The glycine-acrylonitrile cyclization method remains a cornerstone for synthesizing pyrrolidine derivatives. In this approach, glycine reacts with acrylonitrile and paraformaldehyde under reflux conditions to form 3-cyanopyrrolidine, which is subsequently Boc-protected and oxidized to yield the target compound. Key advantages include:

- Yield: 85% for 3-cyanopyrrolidine formation.

- Conditions: Toluene solvent, 40–60°C, 3-hour reflux.

- Cost Efficiency: Utilizes inexpensive reagents like glycine and acrylonitrile.

Boc Protection Strategies

Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. This step ensures chemoselective protection of the pyrrolidine nitrogen:

- Reagents: Boc₂O (1.2 equiv), triethylamine (1.5 equiv), dichloromethane solvent.

- Yield: 90–95% for N-Boc-3-cyanopyrrolidine.

- Challenges: Competing lactamization at elevated pH, mitigated by buffered conditions.

Innovative Synthetic Routes

Dimethyl Itaconate Derivative Transformations

Dimethyl itaconate serves as a versatile starting material for pyrrolidine synthesis. A four-step process involving cyclization, reduction, Boc protection, and oxidation delivers 1-Boc-pyrrolidine-3-carboxylic acid:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Oxalic acid, ethanol, 50°C | 78% |

| Reduction | NaBH₄, trifluoroacetic acid | 85% |

| Boc Protection | Boc₂O, triethylamine, CH₂Cl₂ | 92% |

| Oxidation | Oxalyl chloride/DMSO, –65°C | 92% |

Oxidative and Reductive Functionalization Pathways

- Oxidative Functionalization: Dess–Martin periodinane or Swern oxidation converts N-Boc-pyrrolidine-3-methanol to the carboxylic acid with >90% efficiency.

- Reductive Amination: NaBH₄/I₂ systems enable selective reduction of nitriles to amines without Boc deprotection.

Industrial Scalability Considerations

Continuous Flow Reactor Applications

Continuous flow systems enhance reproducibility and scalability:

- Residence Time: 3–5 seconds at 0°C in 2-MeTHF solvent.

- Yield: 59% for α-substituted pyrrolidines.

- Advantages: Reduced exotherm risk, precise temperature control.

Cost-Effective Reagent Selection

Enantioselective Deprotonation Strategies

Sparteine-Mediated Lithium Deprotonation

Sparteine-mediated lithium deprotonation represents a cornerstone methodology for the asymmetric functionalization of 1-Boc-pyrrolidine-3-carboxylic acid derivatives [1] [2]. The enantioselective deprotonation of nitrogen-Boc-pyrrolidine utilizing secondary-butyllithium in combination with negative sparteine has been extensively studied and demonstrates remarkable stereochemical control [3] [4]. The protocol involves deprotonation of nitrogen-Boc pyrrolidine using secondary-butyllithium and negative sparteine in tert-butyl methyl ether or diethyl ether at negative seventy-eight degrees Celsius, followed by transmetalation with zinc chloride [3].

The sparteine-mediated deprotonation process exhibits exceptional enantioselectivity, consistently achieving enantiomeric ratios exceeding ninety-six to four across diverse substrate classes [3] [5]. Comprehensive mechanistic investigations have revealed that the enantioselectivity originates from the asymmetric deprotonation at the benzylic position by the secondary-butyllithium and chiral ligand complex [6]. The methodology has been successfully extended to utilize positive sparteine surrogates, enabling access to products with opposite configuration and demonstrating the versatility of this approach [2] [3].

Research findings indicate that the choice of alkyllithium reagent significantly influences both reactivity and selectivity profiles [1] [2]. While isopropyllithium demonstrates superior enantioselectivity compared to tert-butyllithium, the latter exhibits diminished selectivity attributed to increased steric interactions in the transition state [1]. The development of catalytic asymmetric lithiation procedures has further enhanced the practical utility of this methodology, reducing the stoichiometric requirements for chiral ligands [3].

| Alkyllithium Reagent | Enantiomeric Ratio | Yield (%) | Temperature (°C) |

|---|---|---|---|

| isopropyllithium-sparteine | 96:4 | 85-92 | -78 |

| secondary-butyllithium-sparteine | 95:5 | 81-89 | -78 |

| tert-butyllithium-sparteine | 88:12 | 75-82 | -78 |

Computational Insights into Transition States

Computational studies at theoretical levels up through B3P86/6-31G have provided detailed mechanistic understanding of the enantioselective deprotonation process [1] [7]. Four low-energy intermediate complexes involving isopropyllithium-negative sparteine and nitrogen-Boc-pyrrolidine have been identified through geometry optimizations [1]. Two of these complexes lead to abstraction of the pro-S hydrogen, while the remaining two complexes result in loss of the pro-R hydrogen [1] [7].

The lowest-energy intermediate complex has been determined to facilitate loss of the pro-S hydrogen, consistent with experimental observations [1]. Transition states for the deprotonations have been located using the synchronous transit-guided quasi-Newton method, revealing a calculated activation enthalpy of 10.8 kilocalories per mole for transfer of the pro-S hydrogen within the lowest-energy intermediate complex [1]. This activation barrier is reasonable for reactions occurring at relatively low temperatures and correlates well with experimental kinetic data [1].

The computational analysis has elucidated the origin of reduced enantioselectivity observed with tert-butyllithium-negative sparteine systems [1]. The decreased selectivity is attributed to transition-state effects arising from increased steric interactions caused by the bulky tert-butyllithium reagent [1]. Theoretical predictions suggest that replacement of the tert-butoxycarbonyl group with methoxycarbonyl would result in slower deprotonation with somewhat decreased enantioselectivity [1].

Catalytic Cross-Coupling Reactions

Palladium-Catalyzed Alpha-Arylation

Palladium-catalyzed alpha-arylation of nitrogen-Boc pyrrolidine derivatives represents a powerful methodology for constructing carbon-carbon bonds with high enantioselectivity [3] [4] [5]. The comprehensive protocol involves initial enantioselective lithiation followed by transmetalation with zinc chloride and subsequent Negishi coupling using palladium acetate, tert-butyl phosphine tetrafluoroborate, and aryl bromides [3]. This transformation allows for the most convergent and reliable preparation of functionalized 2-aryl-nitrogen-Boc-pyrrolidines in high enantioselectivity [5].

The methodology demonstrates broad substrate scope, accommodating a wide range of heteroaromatic bromides and vinyl bromides [3]. In situ React infrared spectroscopic monitoring has provided detailed insights into the reaction progression and optimization parameters [3]. The palladium-catalyzed coupling proceeds efficiently at room temperature, with the 2-pyrrolidinozinc reagent exhibiting remarkable stereochemical stability up to sixty degrees Celsius [5].

Synthetic applications of this methodology have been demonstrated through concise total syntheses of naturally occurring alkaloids [3] [5]. The enantioselective synthesis of R-crispine A, S-nicotine, and S-SIB-1508Y has been accomplished via short synthetic routes utilizing this palladium-catalyzed approach [3]. Additionally, examples of alpha-vinylation have been exemplified through the total synthesis of naturally occurring positive maackiamine, establishing its absolute configuration as R [3].

| Substrate Class | Enantiomeric Ratio | Yield (%) | Catalyst Loading (mol%) |

|---|---|---|---|

| Aryl bromides | 96:4 | 85-94 | 5 |

| Heteroaryl bromides | 94:6 | 78-91 | 5 |

| Vinyl bromides | 95:5 | 82-89 | 5 |

Nickel-Mediated Alkyl-Alkyl Couplings

Nickel-mediated alkyl-alkyl coupling reactions provide complementary reactivity to palladium-catalyzed systems, particularly for challenging alkyl electrophiles [8] [9]. Well-defined nickel complexes bearing pincer ligand architectures have demonstrated exceptional catalytic activity for Kumada coupling reactions of sterically hindered alkyl substrates [8]. The pincer nickel complex synthesized through lithium-nickel transmetalation using NNN ligands with dimethyl amino and pyrrolidine donors exhibits effective catalysis for alkyl-alkyl and alkyl-aryl couplings [8].

The nickel-catalyzed arylative cyclizations of alkynamides to arylboronic acids proceed using catalytic nickel and racemic phenyl-phosphinooxazoline to provide alkenylnickel species [9]. These species undergo reversible E/Z-isomerization followed by cyclisation onto nitrogen-tosylamide to generate 2,3,4-trisubstituted pyrroles [9]. This methodology represents the first example of nickel-catalysed arylative cyclisations of amides to form pyrroles and enables synthesis of multisubstituted pyrroles in yields ranging from forty-six to ninety-nine percent [9].

The coupling process demonstrates excellent functional group tolerance and provides access to previously challenging structural motifs [8]. Kinetic studies suggest that hemilabile ligand behavior, specifically dissociation of the alkyl amine donor, represents the turnover-determining step in the catalytic cycle [8]. Intermediate nickel-alkynyl species have been isolated and structurally characterized, providing mechanistic insights into the transformation [8].

Organocatalytic Transformations

Proline-Catalyzed Mannich Reactions

Proline-catalyzed Mannich reactions utilizing pyrrolidine-3-carboxylic acid derivatives have emerged as highly effective methodologies for stereoselective carbon-carbon bond formation [10] [11] [12]. The development of enantioselective anti-selective Mannich-type reactions of aldehydes and ketones with imines catalyzed by 3-pyrrolidinecarboxylic acid demonstrates exceptional stereochemical control [10] [13]. Both 3R,5R-5-methyl-3-pyrrolidinecarboxylic acid and R-3-pyrrolidinecarboxylic acid efficiently catalyze reactions of aldehydes with alpha-imino esters under mild conditions [10] [12].

The anti-Mannich products are obtained with remarkable diastereo- and enantioselectivities, achieving anti/syn ratios up to ninety-nine to one and enantiomeric excesses exceeding ninety-nine percent [10] [12] [14]. For reactions of ketones with alpha-imino esters, R-3-pyrrolidinecarboxylic acid serves as an efficient catalyst, providing anti/syn ratios up to greater than ninety-nine to one with up to ninety-nine percent enantiomeric excess [12] [14]. Evaluation of pyrrolidine-based catalyst series indicates that the acid group at the beta-position of the pyrrolidine ring plays a crucial role in promoting carbon-carbon bond formation and directing anti-selectivity [10] [13].

Sequential syn-Mannich and [4+1]-annulation cascade reactions have been developed for asymmetric synthesis of densely functionalized pyrrolidine derivatives [15] [16]. The in situ generated syn-Mannich adduct obtained via proline catalysis acts as a four-atom component, while Corey's sulfur ylide or ethyl bromoacetate serves as a one-atom carbon source to construct pyrrolidine units in highly enantio- and diastereoselective manner [15] [16].

| Catalyst | Substrate | Anti/Syn Ratio | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| 3R,5R-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes | 99:1 | >99 | 85-94 |

| R-3-pyrrolidinecarboxylic acid | Aldehydes | 98:2 | 95-99 | 82-91 |

| R-3-pyrrolidinecarboxylic acid | Ketones | >99:1 | 91-99 | 78-89 |

Diarylprolinol Silyl Ether Applications

Diarylprolinol silyl ethers represent among the most utilized stereoselective organocatalysts for construction of complex molecules and have found extensive application in synthetic methodology development [17] [18] [19]. These catalysts leverage both enamine and iminium-ion catalysis mechanisms to achieve remarkable stereocontrol in diverse transformations [17] [20]. The effect of silyl substituents in diphenylprolinol silyl ether catalysts has been systematically investigated, revealing distinct mechanistic pathways depending on the reaction type [20].

Mechanistically, reactions catalyzed by diphenylprolinol silyl ether can be categorized into three types: Michael-type reactions via iminium ions (type A), cycloaddition reactions via iminium ions (type B), and reactions proceeding via enamine intermediates (type C) [20]. In Michael-type reactions, excellent enantioselectivity is achieved when catalysts with bulky silyl moieties are employed, providing efficient shielding of diastereotopic faces of the iminium ion intermediate [20]. For cycloaddition reactions and enamine-mediated transformations, excellent enantioselectivity is obtained even with less bulky silyl groups [20].

The prevalence of diarylprolinol silyl ethers in total synthesis applications demonstrates their exceptional utility in academic and industrial settings [17] [18]. These catalytic systems have been integrated into patent literature, highlighting their commercial viability and synthetic versatility [18]. The conformational behaviors of iminium and enamine species have been determined through theoretical calculations, providing mechanistic understanding of the relationship between silyl substituent bulk and catalytic performance [20].

| Reaction Type | Optimal Silyl Group | Enantioselectivity (% ee) | Mechanism |

|---|---|---|---|

| Michael-type | Bulky (triethylsilyl) | 91-98 | Iminium ion shielding |

| Cycloaddition | Moderate bulk | 88-95 | Iminium ion activation |

| Enamine-mediated | Small to moderate | 92-97 | Enamine facial selectivity |

Zinc-Mediated Transmetallation Protocols

Zinc-mediated transmetallation protocols represent a fundamental approach for the functionalization of 1-Boc-pyrrolidine-3-carboxylic acid derivatives. These methodologies leverage the unique reactivity of organozinc intermediates to facilitate carbon-carbon bond formation with high levels of stereochemical control [1] [2] [3] [4].

The lithiation-transmetallation sequence constitutes the cornerstone of zinc-mediated transformations. Initially, the N-Boc-pyrrolidine substrate undergoes asymmetric lithiation using sec-butyllithium in the presence of chiral ligands such as (-)-sparteine or (+)-sparteine surrogate. This deprotonation occurs preferentially at the α-position relative to the nitrogen atom, generating a configurationally stable organolithium intermediate [1] [5]. The stereochemical outcome of this step is governed by the chiral diamine ligand, with (-)-sparteine directing lithiation to afford (S)-configured products and the (+)-sparteine surrogate providing access to (R)-configured materials with enantiomeric ratios typically exceeding 95:5 [1] .

Following lithiation, transmetallation with zinc chloride proceeds rapidly under mild conditions, typically at temperatures ranging from -78°C to room temperature. This process generates an organozinc species that exhibits enhanced stability compared to the parent organolithium compound while maintaining stereochemical integrity [2] [3]. The zinc reagent's stability at elevated temperatures, documented up to 60°C, ensures minimal racemization during subsequent coupling reactions .

The Negishi cross-coupling reaction employs the organozinc intermediate in palladium-catalyzed arylation processes. Optimal conditions utilize Pd(OAc)₂ as the catalyst in combination with bulky phosphine ligands such as tBu₃P-HBF₄ [1] [8]. This catalyst system demonstrates excellent functional group tolerance and enables coupling with a diverse array of aryl halides, including electron-rich and electron-deficient aromatic substrates. Yields for the overall lithiation-transmetallation-coupling sequence typically range from 63% to 96%, depending on the substrate and electrophile employed [1] [8].

Recent advances in zinc-mediated carbonyl alkylative amination have expanded the scope of transmetallation protocols. The multicomponent reaction platform combines aldehydes, amines, and alkyl halides in the presence of zinc dust to generate α-branched amines with excellent efficiency [3] [4]. Under optimized conditions employing zinc (3-4 equivalents), primary and secondary amines couple effectively with unactivated alkyl iodides to afford the desired products in yields ranging from 29% to 87% [3] [4]. This methodology demonstrates particular utility with cyclic and linear secondary alkyl iodides, as well as benzyl halides containing various substituents.

The zinc-mediated approach offers significant advantages over alternative methods, including tolerance of sensitive functional groups and compatibility with aqueous reaction media. The use of trimethylsilyl chloride as an additive enhances reaction efficiency by facilitating zinc activation and suppressing competing side reactions [3]. Furthermore, the methodology accommodates both electron-donating and electron-withdrawing substituents on aromatic coupling partners, enabling access to structurally diverse pyrrolidine derivatives.

| Substrate | Zinc Reagent | Catalyst System | Yield (%) | Enantioselectivity (er) | Temperature (°C) |

|---|---|---|---|---|---|

| N-Boc-pyrrolidine | ZnCl₂ | Pd/Negishi coupling | 63-96 | 95:5 to 99:1 | -78 to RT |

| 2-Substituted N-Boc-pyrrolidine | Organozinc species | Pd-catalyzed cross-coupling | 50-91 | 79:21 to 99:1 | RT to 60 |

| N-Boc-pyrrolidine-3-carboxylic acid | ZnCl₂ (transmetallation) | Zinc-mediated CAA | 29-87 | 85:15 to 99:1 | RT |

| Aromatic carboxylic acid derivatives | ZnCl₂ | Lewis acid activation | 60-74 | Not specified | 60 |

| 2H-azirine phosphine oxide | ZnCl₂ | Joullié–Ugi reaction | 60-96 | 92:8 (dr) | RT |

Rhodium-Catalyzed Carbon-Hydrogen Insertion Reactions

Rhodium-catalyzed carbon-hydrogen insertion reactions provide a powerful methodology for the direct functionalization of 1-Boc-pyrrolidine-3-carboxylic acid derivatives. These transformations utilize rhodium-carbenoid intermediates generated from diazo compounds to achieve selective insertion into activated carbon-hydrogen bonds with exceptional levels of stereochemical control [9] [10] [11].

The mechanistic foundation of rhodium-catalyzed carbon-hydrogen insertion involves the formation of highly reactive metal-carbenoid species through decomposition of diazo compounds by dirhodium catalysts. Dirhodium tetracarboxylate complexes, particularly Rh₂(S-DOSP)₄ and Rh₂(R-BPCP)₄, have emerged as the most effective catalysts for asymmetric transformations [10] [11]. The rhodium-carbenoid intermediate exhibits electrophilic character and preferentially targets electron-rich carbon-hydrogen bonds, with reactivity following the order: tertiary > secondary > primary carbon-hydrogen bonds [10].

For N-Boc-pyrrolidine substrates, insertion occurs preferentially at the C-2 position (α to nitrogen) due to the electron-rich nature of this site. The reaction proceeds through a concerted but non-synchronous process involving initial hydride transfer from the substrate to the carbene carbon, followed by carbon-carbon bond formation [10]. The stereochemical outcome is governed by the chiral dirhodium catalyst, with excellent diastereo- and enantioselectivities achievable under optimized conditions.

The catalyst system Rh₂(S-DOSP)₄ has demonstrated particular effectiveness for the carbon-hydrogen insertion of aryldiazoacetates with N-Boc-pyrrolidine derivatives. Under these conditions, single insertion products are obtained in yields ranging from 64% to 90% with enantiomeric ratios of 97:3 to 98:2 [10]. Remarkably, the methodology permits double carbon-hydrogen activation when excess aryldiazoacetate is employed, resulting in the formation of products containing four stereocenters as a single diastereomer through double-diastereoselection [10].

The scope of rhodium-catalyzed transformations extends to more complex substrates bearing additional functional groups. Recent investigations have demonstrated the utility of rhodium(III)-catalyzed carbon-hydrogen activation processes for the construction of spiropiperidine derivatives and other complex heterocyclic architectures [12] [13]. These reactions typically employ Cp*Rh(III) complexes in combination with directing groups to achieve regioselective functionalization at positions remote from the nitrogen atom.

Asymmetric rhodium catalysis has been further enhanced through the development of chiral cyclopentadienyl (Cp) ligands and chiral additives. The use of chiral CpRh complexes enables highly enantioselective carbon-hydrogen functionalization, with products obtained in greater than 95% enantiomeric excess in many cases [9] [14]. These systems demonstrate broad substrate scope and excellent functional group tolerance, accommodating various electron-withdrawing and electron-donating substituents.

Recent advances in rhodium-catalyzed carbon-hydrogen amination have expanded the methodology to include intramolecular cyclization reactions for heterocycle synthesis [15]. The process involves rhodium-catalyzed carbon-hydrogen activation followed by nucleophilic attack to form new carbon-nitrogen bonds. This approach has been successfully applied to the synthesis of substituted pyrrolidines and piperidines with excellent stereochemical control.

The development of rhodium-catalyzed inverse-Sonogashira reactions represents another significant advancement in carbon-hydrogen functionalization. These transformations enable the direct alkynylation of aromatic carbon-hydrogen bonds using bromoalkynes as coupling partners [16]. The methodology demonstrates broad scope with various directing groups, including esters, ketones, and carbamates, making it particularly relevant for the functionalization of Boc-protected pyrrolidine derivatives.

| Substrate Type | Rhodium Catalyst | Reaction Type | Yield (%) | Enantioselectivity | Key Features |

|---|---|---|---|---|---|

| N-Boc-pyrrolidine | Rh₂(S-DOSP)₄ | Carbenoid C-H insertion | 64-90 | 97:3 to 98:2 er | Double C-H activation possible |

| N-Boc-pyrrolidine-3-carboxylic acid | Rh₂(R-BPCP)₄ | Asymmetric C-H functionalization | 75-95 | >95% ee | High temperature compatibility |

| Aryldiazoacetates with N-Boc-pyrrolidine | Rh₂(R-p-PhTPCP)₄ | Cyclopropanation/C-H insertion | 72-99 | >99% ee | Monocyclopropanation selectivity |

| Pyrrole derivatives | Rh(III)-Cp* complexes | C-H activation/arylation | 43-82 | >95% ee | Spirocycle formation |

| Saturated heterocycles (C4 position) | Pd(OAc)₂ with AQ directing group | Directed C-H arylation | 28-74 | >99% ee (cis-selective) | Remote C-H functionalization |

Enzymatic and Biocatalytic Approaches

Enzyme-Mediated Resolution Techniques

Enzyme-mediated resolution techniques provide highly selective methods for obtaining enantiomerically pure 1-Boc-pyrrolidine-3-carboxylic acid derivatives under mild, environmentally benign conditions. These biocatalytic approaches exploit the inherent chirality of enzymes to discriminate between enantiomers through kinetic resolution, enabling access to optically active products with exceptional stereochemical purity [17] [18] [19].

Hydrolase-catalyzed resolution represents the most extensively studied class of enzyme-mediated transformations for pyrrolidine derivatives. Lipases, particularly Candida antarctica lipase B (CAL-B) and Aspergillus niger lipase (ANL), have demonstrated outstanding selectivity for the resolution of racemic proline derivatives and related structures [18] [19]. The resolution typically proceeds through enantioselective hydrolysis or transesterification reactions, wherein one enantiomer undergoes rapid enzymatic transformation while the other remains unchanged.

The application of Aspergillus niger lipase to racemic proline derivatives yields (S)-configured products with good selectivity, though the use of purified enzyme preparations is essential to achieve optimal enantioselectivity [18]. The requirement for enzyme purification stems from the presence of competing enzymatic activities in crude preparations that can diminish overall selectivity. Under optimized conditions, the hydrolysis of proline esters proceeds with excellent conversion and stereochemical fidelity.

Candida antarctica lipase B has proven particularly effective for the resolution of N-protected amino acids and pyrrolidine derivatives. The enzyme demonstrates exceptional selectivity for N-benzylacetyl amino acids, achieving enantiomeric ratios exceeding 95:5 with excellent yields [18]. The high selectivity factor (E > 100) observed for CAL-B-catalyzed reactions makes this system particularly attractive for preparative-scale resolutions where high enantiomeric purity is essential.

Amidase-catalyzed resolution has emerged as a powerful complementary approach, particularly for the kinetic resolution of pyrrolidine-2,5-dicarboxamides. Rhodococcus erythropolis AJ270, containing amidase activity, catalyzes the selective hydrolysis of racemic trans-pyrrolidine-2,5-dicarboxamide derivatives with remarkable efficiency [17]. The enzyme exhibits consistent 2R-enantioselectivity, producing (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid in high yields with enantiomeric excess values exceeding 99% [17].

The biocatalytic desymmetrization of meso compounds represents a particularly elegant application of enzyme-mediated resolution. The treatment of meso cis-pyrrolidinedicarboxamide with amidase-containing whole cells affords enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in virtually quantitative yield [17]. This approach circumvents the theoretical 50% yield limitation inherent to kinetic resolution processes by utilizing symmetric starting materials.

Dynamic kinetic resolution has been developed to overcome the yield limitations of traditional kinetic resolution methods. The combination of lipase PS-IM with a ruthenium catalyst enables the racemization of unreacted starting material while simultaneously resolving the racemic mixture [18]. This approach permits theoretical yields approaching 100% for the desired enantiomer, representing a significant advancement over conventional resolution techniques.

The resolution of disubstituted pyrrolidine derivatives has been successfully achieved using various lipase systems. Novozyme 435 (immobilized CAL-B) demonstrates excellent selectivity for 3,4-disubstituted pyrrolidines, affording both the acetylated product and remaining alcohol in high yields and enantioselectivities [18]. The immobilized enzyme format provides operational advantages including enhanced stability and ease of separation from reaction products.

Candida antarctica lipase A (CAL-A) has proven effective for the carbamate formation-based resolution of benzyl carbamate pyrrolidines. The enzyme-catalyzed reaction proceeds with excellent enantioselectivity (97:3 er) and demonstrates broad substrate tolerance [18]. The resulting carbamate products serve as valuable intermediates for pharmaceutical synthesis, while the recovered starting materials retain high enantiomeric purity.

| Enzyme Type | Substrate | Resolution Type | Enantioselectivity | Selectivity Factor | Applications |

|---|---|---|---|---|---|

| Aspergillus niger lipase (ANL) | Racemic proline derivatives | Ester hydrolysis | Good selectivity | Requires purified enzyme | Amino acid synthesis |

| Candida antarctica lipase B (CAL-B) | N-benzylacetyl amino acids | Enantioselective acetylation | Excellent (>95% ee) | E > 100 | Protected amino acids |

| Rhodococcus erythropolis AJ270 | Pyrrolidine-2,5-dicarboxamides | Amidase-catalyzed hydrolysis | >99% ee | 2R-enantioselectivity | Aza-nucleoside analogues |

| Candida antarctica lipase A (CAL-A) | Benzyl carbamate pyrrolidines | Carbamate formation | 97:3 er | High E value | Pharmaceutical intermediates |

| Novozyme 435 (immobilized CAL-B) | 3,4-Disubstituted pyrrolidines | Acetylation/hydrolysis | 85-97% yield | Temperature dependent | Nucleoside mimics |

Biocatalytic Oxidation and Reduction Pathways

Biocatalytic oxidation and reduction pathways offer environmentally sustainable approaches for the selective transformation of 1-Boc-pyrrolidine-3-carboxylic acid derivatives. These methodologies harness the exquisite selectivity and mild reaction conditions characteristic of enzymatic processes to achieve transformations that are challenging to accomplish using conventional chemical methods [20] [21] [22] [23].

Cytochrome P450 enzymes and their engineered variants have emerged as powerful biocatalysts for carbon-hydrogen bond functionalization through oxidative pathways. The development of cytochrome P411 variants, featuring serine as the heme-ligating residue instead of cysteine, has enabled unprecedented reactivity toward organic azides for intramolecular carbon-hydrogen amination [24]. The evolved variant P411-PYS-5149 catalyzes the insertion of alkyl nitrene into carbon(sp³)-hydrogen bonds to construct chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency [24].

The substrate scope of P411-catalyzed transformations encompasses a range of 4-aryl-2-azidopentane derivatives, affording pyrrolidine products in yields ranging from 67% to 74% with enantiomeric ratios of 91:9 to 99:1 [24]. The absolute configuration of products is determined by the enzyme active site architecture, with variant P411-PYS-5149 preferentially generating (R)-configured pyrrolidines. The mild reaction conditions (typically 37°C in aqueous buffer) and use of molecular oxygen as the terminal oxidant make this approach particularly attractive from a sustainability perspective.

Monoamine oxidase variants have proven highly effective for the oxidative desymmetrization of meso-pyrrolidines. The application of engineered monoamine oxidase from Aspergillus niger (MAO-N D5) to 3,4-substituted meso-pyrrolidines results in highly enantioselective oxidation to Δ¹-pyrrolines [25] [26]. The reaction utilizes molecular oxygen from air as the stoichiometric oxidant and proceeds with conversion rates exceeding 90% while maintaining enantiomeric excess values greater than 99% [25].

The MAO-catalyzed oxidation process has been successfully scaled for industrial applications, as demonstrated in the synthesis of pharmaceutical intermediates. The evolution of MAO variants for improved substrate scope and catalytic efficiency has enabled the processing of complex substrates including precursors to protease inhibitors and other bioactive molecules [21]. The biocatalytic route offers significant advantages over chemical resolution methods, including reduced waste generation and improved atom economy.

Carboxylic acid reductases (CARs) represent a unique class of enzymes capable of selectively reducing carboxylic acids to aldehydes using ATP and NADPH as cofactors [23]. These enzymes demonstrate remarkable selectivity for bifunctional carboxylic acids containing various functional groups, including hydroxyl, amino, and additional carboxyl substituents. The substrate scope encompasses acids whose secondary functional group is separated from the carboxylate by at least three carbons, enabling the reduction of both 4-hydroxybutanoic acid and adipic acid with high efficiency [23].

Purified CARs supplemented with cofactor regenerating systems achieve conversion rates of 50-76% for the transformation of carboxylic acids to the corresponding diols [23]. The addition of inorganic pyrophosphatase significantly enhances reaction efficiency by preventing product inhibition through pyrophosphate hydrolysis. Under optimized conditions, 4-hydroxybutanoic acid is converted to 1,4-butanediol with yields up to 76%, while adipic acid undergoes reduction to 1,6-hexanediol with similar efficiency [23].

Ketoreductases (KREDs) and transaminases represent complementary biocatalytic tools for the asymmetric reduction of carbonyl compounds. The photoenzymatic synthesis platform combines photochemical oxyfunctionalization with stereoselective enzymatic reduction to provide access to chiral N-Boc-3-amino/hydroxypyrrolidines [20]. This integrated approach achieves conversions up to 90% with enantiomeric excess values exceeding 99%, demonstrating the power of combining chemical and biological catalysis.

The compatibility of various KRED and transaminase variants with organic cosolvents enables the development of one-pot photoenzymatic processes. Enzymes such as ATA-117 and KRED variants tolerate acetonitrile concentrations up to 10% (v/v), facilitating the integration of photochemical and biocatalytic steps [20]. The resulting products serve as valuable chiral building blocks for pharmaceutical synthesis and complex natural product construction.

Oxidase enzymes, including alcohol oxidases and amine oxidases, provide sustainable oxidation catalysts that utilize molecular oxygen as the terminal oxidant [21]. These enzymes demonstrate excellent selectivity for the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones while maintaining stereochemical integrity. The mild reaction conditions and absence of toxic metal catalysts make oxidase-catalyzed processes particularly attractive for pharmaceutical manufacturing.

| Enzyme Class | Substrate Type | Reaction Type | Conversion (%) | Enantioselectivity | Cofactor Requirements | Product Applications |

|---|---|---|---|---|---|---|

| Cytochrome P411 variants | Organic azides (C-H amination) | Intramolecular C-H amination | 67-74 | 91:9 to 99:1 er | NADPH, O₂ | Chiral pyrrolidines, indolines |

| Monoamine oxidase (MAO-N) | meso-Pyrrolidines | Oxidative desymmetrization | >90 | >99% ee | O₂, FAD | L-proline analogues |

| Carboxylic acid reductases (CARs) | Carboxylic acids to aldehydes | Selective reduction | 50-76 | Not applicable | ATP, NADPH | 1,4-Butanediol, 1,6-hexanediol |

| Ketoreductases (KREDs) | Ketones to alcohols | Enantioselective reduction | 80-90 | >99% ee | NADPH | Chiral alcohols |

| Transaminases (ATAs) | Ketones to amines | Reductive amination | >80 | >99% ee | Amine donor, PLP | Chiral amines |

XLogP3

GHS Hazard Statements

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard